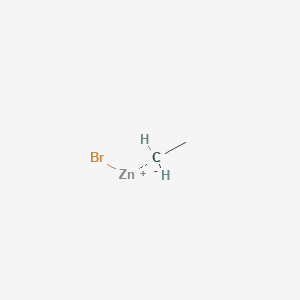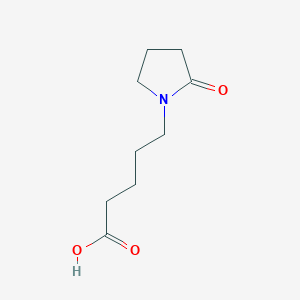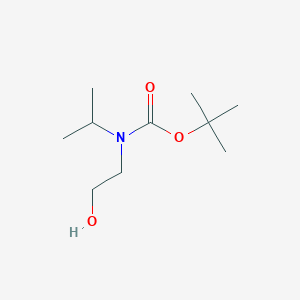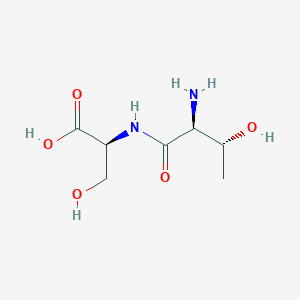
Ethylzinc bromide, 0.50 M in THF
Übersicht
Beschreibung
Ethylzinc bromide, 0.50 M in THF (Tetrahydrofuran), is a chemical compound with the CAS Number: 6107-37-5. It has a molecular weight of 174.36 . The IUPAC name for this compound is ethylzinc (II) bromide .
Molecular Structure Analysis
The InChI code for this compound is1S/C2H5.BrH.Zn/c1-2;;/h1H2,2H3;1H;/q;;+1/p-1 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
This compound has a molecular formula of C2H5BrZn . The molecular weight of this compound is 108.97 . Unfortunately, other physical and chemical properties like boiling point, density, etc., are not available in the current data.Wissenschaftliche Forschungsanwendungen
Catalytic Reduction of Tertiary Amides
Ethylzinc bromide, when paired with diethylzinc (Et2Zn), acts as an effective catalyst for the reduction of tertiary amides to amines under hydrosilylation conditions. This process is distinguished by its mild reaction parameters and the utilization of cost-effective polymeric silane (PMHS) as the hydride source. The inclusion of lithium chloride is pivotal for catalytic efficiency, enabling the conversion of amides with varying functional groups into their corresponding amines with commendable yields (Kovalenko, Volkov, & Adolfsson, 2015).
Photocatalytic Degradation of Pollutants
The synthesis and characterization of high-activity zirconium-doped anatase titania, aimed at the solar photocatalytic degradation of ethidium bromide, demonstrate an innovative application. This approach utilizes ethylzinc bromide's functionality to engineer nanocrystals with enhanced light absorption capabilities, significantly increasing photoactivity over pure titania. The optimized catalyst composition enables effective pollutant elimination under broad solar radiation, marking a step forward in environmental remediation efforts (Swetha & Balakrishna, 2011).
Advanced Chemical Research Education
In the realm of educational advancement, ethylzinc bromide has facilitated high school students' engagement in original research projects. Through partnerships with university scientists, students explore sophisticated experimental projects, including the development of novel methods for the oxidation of ethidium bromide. This initiative exemplifies the compound's role in fostering scientific curiosity and problem-solving skills among young learners, contributing to their professional growth in scientific fields (Pueyo et al., 2013).
Environmental Remediation
Ethylzinc bromide's potential extends to environmental science, where rectorite, a type of clay mineral, has shown remarkable efficiency in removing ethidium bromide, a mutagenic and carcinogenic compound, from aqueous solutions. This study underscores the mineral's high cation exchange capacity and specific surface area as key factors in the rapid and high-capacity uptake of ethidium bromide, pointing towards innovative cleanup solutions for hazardous spills (Li et al., 2020).
Safety and Hazards
Wirkmechanismus
Target of Action
Ethylzinc bromide primarily targets the passivating film on the surface of alkylated metals such as zinc . The passivating film is a layer that forms on the surface of the metal, preventing further reaction .
Mode of Action
Ethylzinc bromide interacts with its target by destroying the passivating film on the surface of the alkylated metal . This destruction allows for direct contact of the organic halide with the metal, resulting in the formation of the organometallic target product .
Biochemical Pathways
The primary biochemical pathway affected by ethylzinc bromide is the alkylation of metals with organic halides . This process involves the destruction of the passivating film on the metal surface, allowing for the direct synthesis of organometallic compounds .
Result of Action
The result of ethylzinc bromide’s action is the formation of ethylzinc bromide . This occurs through the interaction of zinc–copper pair with ethyl bromide in the absence of any additives, in the presence of ethylzinc halides or metal salts, or under UV irradiation .
Action Environment
The action of ethylzinc bromide can be influenced by various environmental factors. For instance, the presence of UV irradiation can affect the reaction rate . Additionally, the presence of other compounds, such as metal salts or ethylzinc halides, can also influence the efficiency of the reaction .
Eigenschaften
IUPAC Name |
bromozinc(1+);ethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5.BrH.Zn/c1-2;;/h1H2,2H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTKGHMBIYUSHN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[CH2-].[Zn+]Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5BrZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-{[(4-methoxyphenyl)methyl]amino}-2-methylpropanoate](/img/structure/B3146838.png)




![Benzenemethanol, alpha-[(1R)-1-aminoethyl]-3-hydroxy-, (alphaS)-](/img/structure/B3146879.png)


![4-Chloro-6-methyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B3146891.png)
![2-{[2-(4-Fluorophenyl)-2-oxoethyl]thio}nicotinic acid](/img/structure/B3146895.png)



